5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
The compound 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone features a benzimidazole-pyridinone core substituted with a 3,4-dichlorobenzyl group and methyl groups at the 5,6-positions of the benzimidazole ring. The dichlorobenzyl and methyl groups likely influence lipophilicity, metabolic stability, and binding affinity.
Properties
IUPAC Name |
5-[1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O/c1-12-7-18-19(8-13(12)2)26(11-14-3-5-16(22)17(23)9-14)21(25-18)15-4-6-20(27)24-10-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOIDJUDKHGTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone generally involves multiple steps. The process starts with the preparation of the benzimidazole nucleus, followed by the introduction of the dichlorobenzyl group. The final step involves the addition of the pyridinone moiety. Typical reaction conditions include the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: : Industrial-scale production often employs continuous flow reactors and automated systems to optimize the synthesis process. Advanced techniques like microwave-assisted synthesis and catalytic methods are used to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction of the pyridinone group can lead to the formation of dihydropyridinone derivatives.
Substitution: : Substitution reactions can occur at the benzimidazole and pyridinone rings, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, and thiols under acidic or basic conditions.
Major Products Formed
Oxidized benzimidazole derivatives.
Reduced pyridinone compounds.
Substituted benzimidazole and pyridinone derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Research explores its potential as a biochemical probe for studying enzyme interactions and cell signaling pathways.
Medicine: : Investigated for its antimicrobial, antifungal, and anticancer properties due to its unique chemical structure.
Industry: : Utilized in the development of new materials, including polymers and nanomaterials, thanks to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through its interactions with specific molecular targets, including enzymes and receptors. The benzimidazole and pyridinone groups enable it to bind effectively to active sites, inhibiting or modulating biochemical pathways. This results in various biological effects, such as antimicrobial activity or anticancer properties, depending on the target and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs with similar substituents.
Substituent Effects on Pharmacological Properties
- In contrast, the 3-fluorobenzyl analog () may exhibit improved metabolic stability due to fluorine’s resistance to oxidative metabolism but weaker hydrophobic interactions. The trifluoromethyl group in ’s compound adds steric bulk and electron-withdrawing effects, which could stabilize the molecule against enzymatic degradation but reduce aqueous solubility .
- Methyl vs. However, dichloro substituents may enhance π-π stacking interactions in receptor binding .
Positional Isomerism :
Molecular Weight and Drug-Likeness
All analogs fall within the drug-like molecular weight range (300–500 g/mol). The target compound (~384 g/mol) balances lipophilicity and solubility, whereas the trifluoromethyl derivative (, g/mol) may face challenges in bioavailability due to higher molecular weight and polarity.
Biological Activity
The compound 5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C21H23Cl2N3O
- CAS Number : Not specified in the sources but can be identified through chemical databases.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Case Study Findings
A study indicated that several benzimidazole derivatives exhibited potent antibacterial activity. For instance:
- Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 μg/ml against S. typhi and notable antifungal activity against C. albicans .
Anticancer Properties
Research highlights the anticancer potential of benzimidazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.
Research Insights
In vitro studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
Benzimidazole compounds have also been studied for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.
Mechanistic Studies
Studies suggest that these compounds can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6, contributing to their therapeutic effects in conditions like arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can significantly influence their pharmacological profiles.
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Chlorobenzyl substitution | Enhanced antibacterial activity |
| 2 | Pyridinone moiety | Improved anticancer properties |
| 5 | Dimethyl groups | Increased bioavailability and stability |
Q & A
Q. How to integrate this compound into a high-throughput screening (HTS) pipeline for drug discovery?
- Framework :
- Library design : Include derivatives with varying substituents (e.g., -CF₃, -OCH₃) to explore SAR.
- Automation : Use liquid handlers (e.g., Echo 550) for plate preparation and robotic assay systems (e.g., Beckman Coulter Biomek) .
- Data analysis : Apply machine learning (e.g., Random Forest) to prioritize hits based on multi-parametric optimization (efficacy, solubility, cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
